molecular formula C11H15N3O2 B3015206 5-(4-Methylpiperazin-1-yl)picolinic acid CAS No. 892501-96-1

5-(4-Methylpiperazin-1-yl)picolinic acid

Cat. No. B3015206
M. Wt: 221.26
InChI Key: VBCOICFQWZXXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylpiperazin-1-yl)picolinic acid is a chemical compound with the molecular formula C11H15N3O2 . It is also known as 5-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid . The compound has a molecular weight of 221.26 .


Molecular Structure Analysis

The InChI code for 5-(4-Methylpiperazin-1-yl)picolinic acid is 1S/C11H15N3O2/c1-13-4-6-14(7-5-13)9-2-3-10(11(15)16)12-8-9/h2-3,8H,4-7H2,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure. For a detailed molecular structure analysis, it is recommended to use software that can interpret InChI codes or refer to a chemist.


Physical And Chemical Properties Analysis

5-(4-Methylpiperazin-1-yl)picolinic acid is a solid at room temperature . For a detailed analysis of physical and chemical properties, it is recommended to refer to material safety data sheets or consult with a chemist.

Scientific Research Applications

Metallogel Formation and Visual Discrimination

A study by (Yan et al., 2018) describes the formation of a self-assembled metallogel using 5-methyltetrazole and Co2+. The gel demonstrated selective visual discrimination of 2-picolinic acid from its isomers and analogues. This implies potential applications in materials science for selective sensing or separation processes.

Serotoninergic Receptor Affinity

Research by (Fiorino et al., 2017) shows that picolinamide derivatives, which include a 4-substituted piperazine, have high specificity and affinity towards serotoninergic receptors. These findings could be crucial in developing drugs targeting neurological or psychiatric disorders.

Antioxidant and Glucosidase Inhibition

A study by (Özil et al., 2018) synthesized benzimidazole derivatives containing a 4-methylpiperazin-1-yl group. These compounds exhibited significant in vitro antioxidant activities and α-glucosidase inhibitory potential. This suggests their possible use in treating oxidative stress-related diseases and diabetes.

Mannich Ligands in Metal Complexes

Research by (Ayeni & Egharevba, 2015) involves synthesizing Mannich bases containing a methylpiperazin-1-yl group and their metal complexes. These complexes have potential applications in catalysis or material science due to their specific bonding modes and geometries.

Serotonin Antagonists

A study by (Liao et al., 2000) synthesized analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] as potent serotonin antagonists. These compounds may have therapeutic potential in conditions influenced by serotonin receptors.

Synthesis of Vertilecanin Derivatives

Research by (Demirci et al., 2008) involves the synthesis of vertilecanin derivatives from 5-(4-methoxybenzoyl)picolinic acid. Such synthetic pathways are essential in organic and medicinal chemistry for developing new compounds.

Hexadentate Picolinic Acid Based Ligands

A study by (Comba et al., 2016) explores the synthesis and metal coordination of hexadentate N5O ligands, including picolinic acid. These findings are relevant in inorganic chemistry, particularly for understanding metal-ligand interactions.

Coordination Polymers for Photocatalytic Activity

Research by (Gu et al., 2017) used 5-(3,4-Dicarboxylphenyl)picolinic acid in the assembly of coordination compounds with potential applications in photocatalysis, a significant area in environmental chemistry.

Corrosion Inhibition

A study by (About et al., 2020) synthesized analogs containing a piperazine group for use as corrosion inhibitors, indicating their potential in industrial applications for protecting metals.

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the hazard statement H302, indicating that it is harmful if swallowed . The precautionary statements P280, P305+P351+P338 suggest wearing protective gloves/eye protection, and rinsing cautiously with water if it gets in the eyes .

properties

IUPAC Name

5-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)9-2-3-10(11(15)16)12-8-9/h2-3,8H,4-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCOICFQWZXXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylpiperazin-1-yl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.